
DL-Homatropine hydrobromide
概要
説明
DL-Homatropine hydrobromide is a synthetic anticholinergic drug that acts as an antagonist at muscarinic acetylcholine receptors. It is commonly used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). Additionally, it is present in some antitussive medications in combination with hydrocodone to provide symptomatic relief of cough .
準備方法
The synthesis of DL-Homatropine hydrobromide involves several steps:
Esterification: Tropine is reacted with O-formyl almond acyl chloride to form an ester.
Acidic Hydrolysis: The ester is then subjected to acidic hydrolysis to yield the intermediate compound.
Salification: The intermediate compound is salified using hydrobromic acid to produce this compound.
This method avoids the use of toxic solvents like benzene, making it more environmentally friendly and suitable for industrial production .
化学反応の分析
DL-Homatropine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications
科学的研究の応用
Ophthalmic Applications
1.1 Mydriasis Induction
DL-Homatropine hydrobromide is commonly used to dilate the pupil for diagnostic and therapeutic purposes. It is particularly effective in preparing patients for eye examinations, such as refraction tests, and during surgical procedures where pupil dilation is necessary. The drug's action as a muscarinic antagonist allows it to block the effects of acetylcholine on the iris sphincter muscle, leading to pupil dilation .
1.2 Treatment of Uveal Inflammation
The compound is also employed in managing inflammatory conditions of the uveal tract, such as iridocyclitis. By inducing mydriasis, it helps alleviate pain and prevents synechiae (adhesions) between the iris and lens .
1.3 Cycloplegia for Refraction
Homatropine hydrobromide is used to induce cycloplegia, which temporarily paralyzes the ciliary muscle, allowing for accurate refractive measurements. A study comparing the cycloplegic effects of homatropine and tropicamide found that homatropine produced a statistically significant increase in anterior chamber depth (ACD) and a decrease in lens thickness (LT) compared to baseline measurements . This effect is crucial for determining the correct prescription for corrective lenses.
Pharmacological Mechanism
DL-Homatropine acts as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3), leading to its anticholinergic effects. By inhibiting cholinergic signaling pathways, it effectively reduces secretions and induces smooth muscle relaxation, which contributes to its utility in diverse clinical settings .
Case Studies
3.1 Delirium Induced by Homatropine Eye Drops
A notable case study reported repeated episodes of delirium in a 69-year-old woman following the administration of homatropine eye drops. This incident highlighted the potential central anticholinergic effects of homatropine, particularly in patients with preexisting cognitive impairments . Such cases underscore the importance of monitoring elderly patients or those with cognitive deficits when using anticholinergic medications.
3.2 Efficacy Comparison with Tropicamide
In a comparative study involving 76 eyes treated with tropicamide and 28 with homatropine, results indicated that both agents effectively increased ACD but with varying degrees of efficacy. Homatropine demonstrated a stronger cycloplegic effect than tropicamide, suggesting its preference in clinical settings requiring robust mydriatic responses .
Summary of Clinical Uses
作用機序
DL-Homatropine hydrobromide acts as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to relaxation of smooth muscles, dilation of the pupil, and paralysis of the ciliary muscle. This mechanism is similar to that of atropine, another well-known anticholinergic drug .
類似化合物との比較
DL-Homatropine hydrobromide is often compared with other anticholinergic drugs such as atropine and scopolamine:
Atropine: Both compounds act as muscarinic receptor antagonists, but this compound has a shorter duration of action and is less potent.
Scopolamine: Similar to this compound, scopolamine is used to induce mydriasis and cycloplegia. .
These comparisons highlight the unique properties of this compound, making it a valuable tool in both clinical and research settings.
生物活性
DL-Homatropine hydrobromide is a synthetic tertiary amine alkaloid classified as an anticholinergic agent. Its primary biological activity stems from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors, leading to various pharmacological effects. This article delves into the compound's biological activities, clinical applications, and relevant research findings.
- Chemical Formula : C₁₆H₁₉BrN₂O₃
- Molecular Weight : Approximately 356.26 g/mol
This compound primarily induces mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) by blocking the action of acetylcholine at muscarinic receptors in the eye. This mechanism is similar to that of atropine but with a more favorable side effect profile, making it particularly useful in ophthalmic procedures such as refraction tests and therapeutic interventions for uveitis .
Biological Activities
- Mydriatic Effect : this compound effectively causes pupil dilation by inhibiting the sphincter muscle of the iris.
- Cycloplegic Effect : It paralyzes the ciliary muscle, allowing for easier examination of the eye's internal structures.
- Antisecretory Effects : As an anticholinergic agent, it reduces secretions in various tissues, including salivary and bronchial glands .
Clinical Applications
This compound is primarily used in:
- Ophthalmology for inducing mydriasis and cycloplegia.
- Treating certain types of uveitis.
- As a component in formulations for respiratory conditions due to its anticholinergic properties .
Comparative Studies on Mydriatic Effects
A study comparing the effects of DL-Homatropine and tropicamide on anterior chamber depth (ACD) and lens thickness (LT) demonstrated significant findings:
Parameter | Tropicamide Group (1%) | Homatropine Group (2%) |
---|---|---|
Mean Increase in ACD (mm) | 0.25 (SD: 0.45) | 0.29 (SD: 0.36) |
Mean Decrease in LT (mm) | 0.21 (SD: 0.34) | 0.24 (SD: 0.29) |
Limit of Agreement (%) | 84.21% | 89.28% |
The study concluded that both agents effectively increased ACD while decreasing LT, indicating a strong cycloplegic effect from both drugs, with homatropine showing slightly superior results .
Pharmacokinetic Profile
Research indicates that this compound has a favorable pharmacokinetic profile, characterized by rapid absorption and onset of action when administered topically in eye drops . The compound's solubility as a hydrobromide salt enhances its bioavailability compared to other anticholinergics.
Case Studies
In clinical settings, DL-homatropine has been used as an alternative for patients who exhibit adverse reactions to atropine. For instance, in a randomized trial involving children with amblyopia, two patients were successfully transitioned from atropine to homatropine without significant complications, demonstrating its utility as a safer alternative in sensitive populations .
特性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSGTFTVBLXELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。